Himalomycin B

Description

has antibiotic activity; isolated from Streptomyces; structure in first source

Properties

Molecular Formula |

C43H56O16 |

|---|---|

Molecular Weight |

828.9 g/mol |

IUPAC Name |

4-[1,5-dihydroxy-6-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-9,10-dioxoanthracen-2-yl]-3-[(2S,5S,6S)-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methylbutanoic acid |

InChI |

InChI=1S/C43H56O16/c1-19-27(44)10-13-33(54-19)57-30-12-15-35(56-21(30)3)59-43(5,18-32(47)48)17-23-6-7-25-36(38(23)49)40(51)26-9-8-24(39(50)37(26)41(25)52)31-16-29(46)42(22(4)53-31)58-34-14-11-28(45)20(2)55-34/h6-9,19-22,27-31,33-35,42,44-46,49-50H,10-18H2,1-5H3,(H,47,48)/t19-,20-,21-,22+,27+,28+,29+,30-,31+,33-,34-,35-,42+,43?/m0/s1 |

InChI Key |

KKNQZECZFJSPQR-YYTUHZOXSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](CC[C@@H](O1)O[C@H]2CC[C@@H](O[C@H]2C)OC(C)(CC3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5O)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7CC[C@H]([C@@H](O7)C)O)O)O)CC(=O)O)O |

Canonical SMILES |

CC1C(CCC(O1)OC2CCC(OC2C)OC(C)(CC3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)O)CC(=O)O)O |

Synonyms |

himalomycin B |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Himalomycin B: Structure, Properties, and Biological Activity

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: Himalomycin B is a naturally occurring anthracycline antibiotic that belongs to the fridamycin family of bioactive compounds.[1][2] Isolated from the marine actinobacterium Streptomyces sp. isolate B6921, it represents a class of complex glycosylated polyketides with significant biological potential.[1][2] This technical guide provides a detailed summary of the chemical structure, physicochemical properties, biological activity, and experimental protocols related to this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

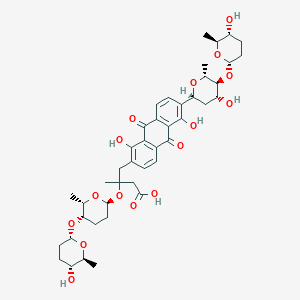

This compound is a complex molecule characterized by an anthraquinone core glycosidically linked to several sugar moieties.[2] Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₃H₅₆O₁₆ | [2] |

| Molecular Weight | 828.9 g/mol | [2] |

| IUPAC Name | 4-[1,5-dihydroxy-6-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-9,10-dioxoanthracen-2-yl]-3-[(2S,5S,6S)-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methylbutanoic acid | [2] |

| CAS Number | Not explicitly found for this compound, but related compounds have CAS numbers. | |

| Appearance | Yellow to orange solid | [2] |

| Solubility | Soluble in methanol and chloroform | [2] |

Biological Activity

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[1] Qualitative studies using the agar diffusion method showed strong inhibition of Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Streptomyces viridochromogenes.[1]

Table 2: Antibacterial Spectrum of this compound

| Bacterial Strain | Activity | Concentration | Method | Reference |

| Bacillus subtilis | Strong | ~50 µ g/disk | Agar Diffusion | [1] |

| Staphylococcus aureus | Strong | ~50 µ g/disk | Agar Diffusion | [1] |

| Escherichia coli | Strong | ~50 µ g/disk | Agar Diffusion | [1] |

| Streptomyces viridochromogenes (Tü 57) | Strong | ~50 µ g/disk | Agar Diffusion | [1] |

Antifungal and Antialgal Activity

In the same study, this compound was tested against the fungi Candida albicans and Mucor miehei, and the micro-algae Chlorella vulgaris, Chlorella sorokiniana, and Scenedesmus suspicatus. No significant antifungal or antialgal activity was observed.[1]

Antitumor Potential

While specific cytotoxic or antitumor studies on this compound are limited in the available literature, it is noted that antibiotics of the fridamycin and angucycline classes, to which this compound belongs, are known to possess antitumor activities.[1][2] Further investigation into the cytotoxic effects of this compound on various cancer cell lines is warranted to explore its therapeutic potential in oncology.

Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated. However, as an anthracycline antibiotic, it is hypothesized to function similarly to other members of this class, which are known to intercalate into DNA, thereby disrupting DNA replication and transcription, and inhibiting topoisomerase II.[3] This mode of action ultimately leads to the inhibition of protein synthesis and induction of apoptosis in susceptible cells.

A study on the related compound, Fridamycin A, demonstrated that it stimulates glucose uptake in 3T3-L1 adipocytes by activating the AMP-activated protein kinase (AMPK) signaling pathway without inducing adipogenesis.[4][5] This suggests that fridamycin-type compounds may have diverse biological targets and mechanisms of action beyond DNA intercalation.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on the methodology described for the isolation of this compound from Streptomyces sp. isolate B6921.[1]

1. Fermentation:

-

Inoculate a suitable liquid medium (e.g., M2+ medium) with a culture of Streptomyces sp. isolate B6921.

-

Incubate the culture in a fermentor at 28°C for approximately 72 hours with agitation.

2. Extraction:

-

After fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation.

-

Extract the supernatant and the mycelial cake with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

-

Subject the crude extract to flash chromatography on a silica gel column.

-

Elute the column with a gradient of methanol in chloroform to separate the components into fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pool the fractions containing the target compound and further purify them using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC).

Caption: Workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of the following spectroscopic techniques:[1][2]

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy were used to determine the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (ESI-HRMS) was employed to determine the exact molecular weight and deduce the molecular formula.[2]

Conclusion

This compound is a promising natural product with potent antibacterial activity. Its complex chemical structure and classification as an anthracycline suggest a potential for antitumor applications, although this requires further investigation. The information provided in this technical guide serves as a valuable resource for researchers interested in exploring the therapeutic potential of this compound and other related fridamycin-type antibiotics. Future studies should focus on obtaining quantitative biological activity data, elucidating the specific molecular targets and signaling pathways, and optimizing its synthesis and production for potential clinical development.

References

- 1. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 3. Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fridamycin A, a Microbial Natural Product, Stimulates Glucose Uptake without Inducing Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fridamycin A, a Microbial Natural Product, Stimulates Glucose Uptake without Inducing Adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Himalomycin B in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Himalomycin B, a fridamycin-type angucycline antibiotic produced by Streptomyces species. Drawing on research from related angucycline pathways, this document outlines the key enzymatic steps, genetic components, and proposed regulatory mechanisms. It also includes detailed experimental protocols and data presentation to facilitate further research and development in the field of antibiotic biosynthesis.

Introduction to this compound

This compound is a complex polyketide antibiotic belonging to the angucycline family, a group of aromatic natural products known for their diverse biological activities, including antibacterial and antitumor properties. First isolated from a marine Streptomyces sp., this compound shares a common aglycone skeleton with other fridamycin-type compounds and is characterized by its unique glycosylation pattern[1][2][3][4]. Understanding its biosynthesis is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches.

Chemical Structure of this compound:

This compound possesses a tetracyclic benz[a]anthraquinone core, which is decorated with several sugar moieties. The aglycone is a derivative of fridamycin E[1][5]. The characteristic glycosylation pattern of this compound involves the attachment of deoxysugars, which are critical for its biological activity. The sugar moieties identified in related compounds include L-cinerulose, L-amicetose, and L-rhodinose[1].

Proposed Biosynthetic Pathway of this compound

While the definitive biosynthetic gene cluster (BGC) for this compound has not been explicitly elucidated, a putative pathway can be constructed based on the well-characterized biosynthesis of the closely related angucycline, urdamycin A, and the common angucycline intermediate, rabelomycin. The biosynthesis is proposed to proceed via a type II polyketide synthase (PKS) system, followed by a series of post-PKS tailoring reactions, including cyclization, oxidation, and glycosylation.

Polyketide Core Assembly

The formation of the angucycline core is initiated by a type II PKS, which catalyzes the iterative condensation of acetyl-CoA as a starter unit with nine molecules of malonyl-CoA as extender units to form a linear decaketide chain. This process involves a minimal PKS complex consisting of a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP).

Post-PKS Modifications and Formation of Rabelomycin

Following the synthesis of the polyketide chain, a series of tailoring enzymes, including aromatases, cyclases, and oxidoreductases, catalyze the folding and cyclization of the linear precursor into the characteristic tetracyclic benz[a]anthraquinone scaffold. Rabelomycin, a common shunt product in many angucycline pathways, is a key intermediate in this process.

Glycosylation Steps

The subsequent and critical steps in the biosynthesis of this compound involve the attachment of multiple deoxysugar moieties to the aglycone core. This is catalyzed by a series of specific glycosyltransferases (GTs). Based on the structure of this compound and the biosynthesis of urdamycin A, the glycosylation cascade is proposed as follows:

-

C-Glycosylation: An initial C-glycosylation event attaches the first sugar unit to the aglycone.

-

O-Glycosylation: Subsequent O-glycosyltransferases catalyze the attachment of the remaining sugar residues to form the final glycosylated structure of this compound.

The sugar precursors are synthesized from primary metabolites through dedicated pathways encoded within the biosynthetic gene cluster.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative analysis of secondary metabolite production is essential for optimizing fermentation conditions and for metabolic engineering efforts. Due to the lack of specific published data for this compound, the following table presents representative values for related angucycline antibiotics produced by Streptomyces.

| Parameter | Value | Unit | Reference |

| Production Titer | |||

| Wild-type Strain | 10 - 50 | mg/L | Representative |

| Engineered Strain | 100 - 500 | mg/L | Representative |

| Enzyme Kinetics (Glycosyltransferase) | |||

| Km (Aglycone) | 50 - 200 | µM | Representative |

| Km (Sugar Donor) | 100 - 500 | µM | Representative |

| kcat | 0.1 - 5.0 | min-1 | Representative |

| Gene Expression (qRT-PCR) | |||

| PKS genes | 5 - 10 | fold increase | Representative |

| Glycosyltransferase genes | 3 - 8 | fold increase | Representative |

| Regulatory genes | 2 - 6 | fold increase | Representative |

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate and engineer the this compound biosynthetic pathway.

Identification and Cloning of the this compound Biosynthetic Gene Cluster

Objective: To identify and isolate the complete BGC responsible for this compound production.

Methodology:

-

Genome Mining:

-

Sequence the genome of the this compound-producing Streptomyces strain using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing technologies.

-

Assemble the genome and perform annotation.

-

Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs[6].

-

Search for BGCs containing genes homologous to known type II PKS systems and angucycline biosynthesis genes (e.g., from the urdamycin or fredericamycin clusters).

-

-

Cosmid Library Construction and Screening:

-

Construct a cosmid library of genomic DNA from the producer strain.

-

Design probes based on conserved sequences of type II PKS genes (e.g., actI or urdA).

-

Screen the cosmid library by colony hybridization with the labeled probes to identify clones containing the PKS genes.

-

Sequence the positive cosmids to obtain the full BGC.

-

Caption: Workflow for BGC identification and cloning.

Gene Inactivation and Complementation

Objective: To confirm the function of individual genes within the BGC.

Methodology:

-

Gene Knockout:

-

Construct a gene replacement cassette for the target gene (e.g., a PKS gene or a glycosyltransferase gene) by replacing it with an antibiotic resistance marker.

-

Introduce the cassette into the wild-type Streptomyces strain via intergeneric conjugation from E. coli.

-

Select for double-crossover homologous recombination events to generate the gene knockout mutant.

-

Confirm the gene deletion by PCR and Southern blot analysis.

-

-

Metabolite Analysis:

-

Cultivate the wild-type and mutant strains under production conditions.

-

Extract the secondary metabolites from the culture broth and mycelium.

-

Analyze the extracts by HPLC and LC-MS to compare the metabolite profiles. A loss of this compound production and/or the accumulation of a biosynthetic intermediate in the mutant strain confirms the gene's involvement.

-

-

Complementation:

-

Clone the wild-type copy of the inactivated gene into an integrative expression vector.

-

Introduce the complementation plasmid into the mutant strain.

-

Analyze the metabolite profile of the complemented strain to confirm the restoration of this compound production.

-

Heterologous Expression of the Biosynthetic Gene Cluster

Objective: To produce this compound in a genetically tractable host strain.

Methodology:

-

Cloning of the BGC:

-

Host Strain Selection:

-

Choose a suitable heterologous host, such as Streptomyces coelicolor A3(2) or Streptomyces albus J1074, which are known for their ability to express foreign BGCs.

-

-

Transformation and Expression:

-

Introduce the BGC-containing vector into the chosen host strain via protoplast transformation or conjugation.

-

Cultivate the recombinant strain under various conditions to optimize the production of this compound.

-

-

Product Verification:

-

Confirm the production of this compound in the heterologous host by LC-MS and NMR analysis, comparing the data to an authentic standard.

-

In Vitro Characterization of Glycosyltransferases

Objective: To determine the substrate specificity and catalytic activity of the glycosyltransferases involved in this compound biosynthesis.

Methodology:

-

Protein Expression and Purification:

-

Clone the coding sequences of the putative glycosyltransferase genes into an E. coli expression vector (e.g., pET series).

-

Express the proteins as N- or C-terminal His-tagged fusions.

-

Purify the recombinant proteins using nickel-affinity chromatography.

-

-

Enzyme Assays:

-

Synthesize or isolate the aglycone acceptor substrate and the nucleotide-sugar donor substrates (e.g., TDP-L-rhamnose).

-

Perform in vitro reactions containing the purified enzyme, the aglycone, the sugar donor, and appropriate buffers and cofactors.

-

Monitor the reaction progress by HPLC or LC-MS to detect the formation of the glycosylated product.

-

-

Kinetic Analysis:

-

Determine the kinetic parameters (Km and kcat) by varying the concentrations of the acceptor and donor substrates and measuring the initial reaction velocities.

-

Regulatory Mechanisms

The production of secondary metabolites in Streptomyces is tightly regulated at multiple levels. While specific regulatory elements for this compound are yet to be identified, the BGC is expected to contain cluster-situated regulators (CSRs), such as Streptomyces antibiotic regulatory proteins (SARPs), which directly control the expression of the biosynthetic genes. Additionally, global regulators responsive to nutritional signals, developmental cues, and quorum sensing are likely to play a role in modulating this compound production.

Caption: Proposed regulatory cascade for this compound biosynthesis.

Conclusion

This technical guide provides a foundational framework for understanding and investigating the biosynthesis of this compound. By leveraging knowledge from related angucycline pathways, a putative biosynthetic route has been proposed, and detailed experimental protocols have been outlined to facilitate its elucidation and manipulation. Further research focusing on the identification and characterization of the specific genes and enzymes involved will be crucial for unlocking the full potential of this compound and for the development of novel antibiotics through metabolic engineering. The provided diagrams and data tables serve as valuable resources for researchers in this endeavor.

References

- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 2. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate. | Semantic Scholar [semanticscholar.org]

- 5. Fridamycin E | C19H16O7 | CID 443847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biosynthetic Gene Cluster Analysis in Actinobacterial Genus Streptomyces | Springer Nature Experiments [experiments.springernature.com]

- 7. Recent Advances in the Heterologous Biosynthesis of Natural Products from Streptomyces [mdpi.com]

- 8. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]

- 9. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3rd International Conference on Natural Products Discovery and Development in the Genomic Era [sim.confex.com]

- 11. Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in Silent Gene Cluster Activation in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antibacterial Action of Himalomycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himalomycin B, a fridamycin-type anthracycline antibiotic isolated from a marine-derived Streptomyces species, has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][2][3][4] While specific mechanistic studies on this compound are not extensively documented in current literature, its structural classification as an anthracycline provides a strong foundation for understanding its probable mode of action. This technical guide synthesizes the available information on this compound and extrapolates its likely mechanism of action based on the well-established activities of related anthracycline compounds. This document outlines the presumed molecular interactions, presents available antibacterial activity data, details relevant experimental protocols for mechanism-of-action studies, and provides visualizations of the key pathways.

Introduction

This compound is a novel natural product belonging to the fridamycin class of anthracycline antibiotics.[1][2][3] Anthracyclines are a well-known group of chemotherapeutic and antibiotic agents that exert their effects through interaction with cellular DNA and associated enzymes.[5][6][7] this compound has been shown to possess potent antibacterial properties, making it a subject of interest for the development of new antimicrobial agents. This guide aims to provide a detailed overview of its anticipated mechanism of action to aid researchers and drug development professionals in further investigation and potential therapeutic application.

Chemical Structure

The chemical structure of this compound is characterized by a tetracyclic anthraquinone core linked to sugar moieties. This structural motif is shared with other anthracyclines and is crucial for its biological activity.

Antibacterial Spectrum

This compound has demonstrated strong antibacterial activity against several bacterial species in qualitative assays. The following table summarizes the reported antibacterial spectrum.

| Bacterial Strain | Activity | Reference |

| Bacillus subtilis | Strong | [3] |

| Streptomyces viridochromogenes (Tü 57) | Strong | [3] |

| Staphylococcus aureus | Strong | [3] |

| Escherichia coli | Strong | [3] |

Note: The original study mentions activity at a concentration of ~50 µ g/disk in an agar diffusion assay. Specific Minimum Inhibitory Concentration (MIC) values from broth microdilution assays are not yet publicly available.

Proposed Mechanism of Action

Based on its structural similarity to other anthracycline antibiotics, the antibacterial mechanism of action of this compound is likely multifaceted, primarily targeting bacterial DNA replication and integrity.[5][6][7] The two primary proposed mechanisms are:

-

DNA Intercalation: The planar anthraquinone core of this compound is expected to insert between the base pairs of the bacterial DNA double helix. This intercalation is thought to distort the DNA structure, thereby interfering with essential cellular processes such as DNA replication and transcription. This disruption can inhibit protein synthesis and ultimately lead to bacterial cell death.[5][6]

-

Inhibition of Type II Topoisomerases: Anthracyclines are well-documented inhibitors of type II topoisomerases, such as DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are essential for managing DNA supercoiling, a critical process during DNA replication and chromosome segregation in bacteria. This compound is hypothesized to stabilize the covalent complex formed between the topoisomerase and DNA, which results in double-strand breaks in the bacterial chromosome. The accumulation of these DNA breaks is cytotoxic and leads to the demise of the bacterial cell.[6] Topoisomerase IV is the primary target in many Gram-positive bacteria, while DNA gyrase is often the main target in Gram-negative bacteria.

The following diagram illustrates the proposed dual mechanism of action of this compound.

Caption: Proposed dual mechanism of action of this compound.

Detailed Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro assays are required. The following are detailed protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[8][9][10][11][12]

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to twice the highest concentration to be tested.

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the 2x this compound solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Diffusion Assay

This qualitative assay assesses the susceptibility of bacteria to an antimicrobial agent.[13][14][15][16][17]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial culture

-

Sterile cotton swabs

-

Sterile paper discs (6 mm)

-

This compound solution of known concentration

-

Incubator

Procedure:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Uniformly streak the inoculum onto the surface of an MHA plate using a sterile cotton swab.

-

Aseptically apply paper discs impregnated with a known amount of this compound (e.g., 50 µg) onto the agar surface.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disc.

Topoisomerase IV Inhibition Assay (Decatenation Assay)

This assay determines if a compound inhibits the ability of topoisomerase IV to decatenate kinetoplast DNA (kDNA).[18][19][20][21][22]

Materials:

-

Purified bacterial topoisomerase IV

-

Kinetoplast DNA (kDNA)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP)

-

This compound at various concentrations

-

Stop solution/loading dye (containing SDS and proteinase K)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction tubes on ice.

-

To each tube, add assay buffer, kDNA, and the desired concentration of this compound.

-

Initiate the reaction by adding a pre-determined amount of topoisomerase IV enzyme.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding the stop solution/loading dye.

-

Analyze the reaction products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light. Inhibition of topoisomerase IV is indicated by the persistence of catenated kDNA at the origin of the gel, while successful decatenation results in the appearance of relaxed, monomeric DNA circles that migrate into the gel.

The following diagram illustrates the workflow for a topoisomerase IV inhibition assay.

Caption: Workflow for a topoisomerase IV inhibition assay.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is still forthcoming, its classification as a fridamycin-type anthracycline provides a robust framework for predicting its antibacterial strategy. The proposed dual mechanism of DNA intercalation and topoisomerase II inhibition aligns with the known activities of this class of antibiotics and explains its potent activity against both Gram-positive and Gram-negative bacteria. Further research, utilizing the experimental protocols outlined in this guide, is essential to definitively confirm these mechanisms and to fully characterize the therapeutic potential of this compound as a novel antibacterial agent.

References

- 1. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate. | Semantic Scholar [semanticscholar.org]

- 3. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 4. researchgate.net [researchgate.net]

- 5. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anthracycline - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. protocols.io [protocols.io]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 14. principles-of-assessing-bacterial-susceptibility-to-antibiotics-using-the-agar-diffusion-method - Ask this paper | Bohrium [bohrium.com]

- 15. 3.5. Antimicrobial Assay Using Agar Diffusion–Dilution Test [bio-protocol.org]

- 16. akjournals.com [akjournals.com]

- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 19. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. inspiralis.com [inspiralis.com]

- 21. topoisomerase IV assay kits [profoldin.com]

- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Himalomycin B from Marine Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Himalomycin B, a novel anthracycline antibiotic derived from marine actinomycetes. This document details the experimental protocols, summarizes the biological activity, and presents the physicochemical properties of this compound, offering valuable insights for researchers in natural product chemistry, microbiology, and drug discovery.

Executive Summary

The marine environment is a vast and largely untapped resource for novel bioactive compounds. Marine actinomycetes, in particular, have proven to be a prolific source of secondary metabolites with diverse chemical structures and biological activities. This guide focuses on this compound, a fridamycin-type antibiotic isolated from the marine-derived Streptomyces sp. isolate B6921. This compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This document serves as a technical resource, providing detailed methodologies for its isolation and purification, quantitative data on its biological potency, and an overview of the general mechanism of action for its compound class.

Discovery and Producing Organism

This compound was discovered during a screening program focused on identifying novel bioactive compounds from marine actinomycetes.[1][2] The producing organism, Streptomyces sp. isolate B6921, was isolated from a sandy sediment sample collected from a coastal site in Mauritius in the Indian Ocean.[1][2]

Taxonomic Details of the Producing Strain:

-

Isolation Medium : Olson medium, containing 22 g of actinomycete isolation agar (Difco) and 5 g of glycerol in 1 liter of 50% natural seawater.[1][2]

-

16S rRNA Gene Sequence Similarity : The strain B6921 shows a 99.3% similarity to its closest relative, Streptomyces cyaneus.[1]

-

Morphological Characteristics : The substrate mycelium color varies from dark red to beige depending on the medium. The aerial mycelium is white to reddish-grey, and spores are borne in mature spiral chains.[1]

Experimental Protocols

This section provides a detailed description of the experimental procedures for the fermentation, extraction, and purification of this compound.

Fermentation of Streptomyces sp. B6921

The production of this compound was achieved through submerged fermentation in a 20-liter jar fermentor.

3.1.1 Seed Culture Preparation

-

Inoculation : Well-developed colonies of Streptomyces sp. B6921 from an M+2 agar plate (prepared with 50% seawater) were used to inoculate twelve 1-liter Erlenmeyer flasks.[1]

-

Seed Medium : Each flask contained 200 ml of M+2 medium.[1]

-

M+2 Medium Composition :

-

Malt extract: 10 g

-

Yeast extract: 4 g

-

Glucose: 4 g

-

Artificial seawater: 0.5 L

-

Tap water: 0.5 L

-

The pH was adjusted to 7.8 with 2 N NaOH before sterilization.[1]

-

-

-

Incubation : The flasks were incubated at 28°C for 3 days on a rotary shaker at 95 rpm.[1]

3.1.2 Scale-up Fermentation

-

Inoculation : The seed cultures were used to inoculate a 20-liter jar fermentor containing the M+2 medium.[1]

-

Fermentation Conditions : The fermentation was carried out for 72 hours at 28°C.[1]

Extraction and Isolation of this compound

The following workflow outlines the multi-step process for extracting and purifying this compound from the fermentation broth.

3.2.1 Detailed Isolation Steps

-

Extraction : The culture broth was extracted with ethyl acetate to yield a crude extract.[1][2]

-

Flash Chromatography : The crude extract was subjected to flash chromatography on a silica gel column using a methanol/chloroform (MeOH/CHCl₃) gradient. This resulted in the separation of the extract into eight fractions.[1][2]

-

Fraction Selection : The more polar fractions, including Fraction VII, contained the yellow quinone zones that exhibited antibacterial activity and were selected for further purification.[1][2]

-

Sephadex LH-20 Chromatography : Fraction VII was first separated on a Sephadex LH-20 column (4 x 100 cm) with a mobile phase of chloroform/40% methanol (CHCl₃/40% MeOH) to enrich the target compound.[1][2]

-

Preparative High-Performance Liquid Chromatography (HPLC) : The enriched fraction was then purified by preparative HPLC using a acetonitrile/water (MeCN/H₂O) gradient, starting with 40% H₂O, at a flow rate of 10 ml/min.[1][2]

-

Preparative Thin-Layer Chromatography (PTLC) : A final purification step using PTLC (20 x 20 cm plates) with a mobile phase of chloroform/5% methanol/0.1% acetic acid (CHCl₃/5% MeOH/0.1% AcOH) yielded 2.8 mg of pure this compound as a yellow solid.[2]

Physicochemical and Biological Properties

Physicochemical Properties

The structure of this compound was elucidated through detailed analysis of mass spectrometry and 1D/2D NMR spectra, and by comparison with the known compound, fridamycin D.[1]

| Property | Value |

| Molecular Formula | C₄₃H₅₆O₁₆ |

| Molecular Weight | 828.9 g/mol |

| Appearance | Yellow solid |

| Compound Class | Anthracycline, Fridamycin-type antibiotic |

Table 1: Physicochemical properties of this compound.

Biological Activity

This compound demonstrated potent antibacterial activity against several bacterial strains in an agar diffusion assay. The activity was determined by measuring the diameter of the inhibition zone around a disk impregnated with approximately 50 µg of the compound.[1]

| Test Organism | Inhibition Zone Diameter (mm) |

| Bacillus subtilis | 33 |

| Streptomyces viridochromogenes | 28 |

| Staphylococcus aureus | 25 |

| Escherichia coli | 24 |

Table 2: Antibacterial activity of this compound.[1]

It is noteworthy that Minimum Inhibitory Concentration (MIC) values for this compound have not been reported in the reviewed literature. The compound exhibited no significant antifungal activity against Candida albicans and Mucor miehei, nor any antialgal activity against Chlorella vulgaris, Chlorella sorokiniana, and Scenedesmus suspicatus.[1]

Proposed Mechanism of Action

A specific signaling pathway for this compound has not been elucidated. However, as an anthracycline antibiotic, its mechanism of action is likely to be similar to other well-characterized members of this class. The proposed general mechanisms for anthracyclines are multifaceted and primarily target cellular processes related to DNA replication and integrity.

The primary proposed mechanisms include:

-

DNA Intercalation : The planar aromatic core of the anthracycline molecule inserts itself between DNA base pairs, distorting the double helix structure. This physical blockage inhibits the progression of DNA polymerase and RNA polymerase, thereby blocking DNA replication and transcription.

-

Topoisomerase II Inhibition : Anthracyclines can form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA supercoils during replication. This "poisoning" of the enzyme prevents the re-ligation of DNA strands after they have been cleaved, leading to the accumulation of double-strand breaks.

-

Generation of Reactive Oxygen Species (ROS) : The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the formation of semiquinone free radicals. These radicals can react with molecular oxygen to produce superoxide anions and other ROS, which can cause oxidative damage to DNA, proteins, and lipids, ultimately contributing to cell death.

Conclusion and Future Perspectives

This compound represents a promising antibacterial lead compound from a marine microbial source. The detailed protocols for its fermentation and isolation provided in this guide offer a foundation for further research and development. Future studies should focus on establishing a more comprehensive biological profile, including the determination of MIC values against a broader panel of pathogenic bacteria, and investigating its efficacy in in vivo models. Furthermore, elucidation of the specific molecular targets and signaling pathways of this compound will be crucial for understanding its precise mechanism of action and for any potential therapeutic development. The unique chemical scaffold of this compound also presents opportunities for medicinal chemistry efforts to generate analogues with improved potency and selectivity.

References

Himalomycin B molecular formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anthracycline antibiotic, Himalomycin B, including its chemical properties, biological activity, and the methodologies used for its isolation and characterization.

Core Molecular Data

This compound is a complex glycosylated anthracycline with the following key molecular identifiers:

| Property | Value |

| Molecular Formula | C43H56O16 |

| Molecular Weight | 828.9 g/mol |

| CAS Number | 701915-11-9 |

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. High-resolution electrospray ionization mass spectrometry (HRESI-MS) confirmed the molecular formula.[1] Extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy was employed to determine the connectivity and stereochemistry of the molecule.

¹H and ¹³C NMR Data

The following tables summarize the key NMR spectral data for this compound, which were crucial for its structure determination.[1]

Table 1: ¹³C NMR Data of this compound

| Chemical Shift (δ) | Assignment |

|---|---|

| 207.7 | Ketone C=O |

| 188.0, 187.9 | Quinone C=O |

| 177.0 | Acid/Ester C=O |

| 161.8 - 115.6 | Aromatic sp² Carbons |

| 98.4, 91.6, 91.4 | Acetal Carbons |

| 44.7, 41.0, 39.9, 36.6 | Methylene Carbons |

| 27.2, 17.2, 16.2 | Methyl Carbons |

Table 2: Key ¹H NMR Data of this compound

| Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|

| 13.32, 13.04 | s | Chelated peri-hydroxy groups |

| 5.2 - 2.5 | m | Sugar protons |

| 1.41, 1.36 | d | Methyl groups |

| 1.32 | s | Methyl group |

Biological Activity

This compound has demonstrated significant biological activity, particularly as an antibacterial and potential antitumor agent.[1]

Antibacterial Spectrum

This compound exhibits strong antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The activity was determined using the agar diffusion method with a concentration of approximately 50 µ g/disk .[1]

Table 3: Antibacterial Activity of this compound

| Bacterial Strain | Activity |

|---|---|

| Bacillus subtilis | Strong |

| Staphylococcus aureus | Strong |

| Streptomyces viridochromogenes (Tü 57) | Strong |

| Escherichia coli | Strong |

This compound did not show any significant antifungal activity against Candida albicans and Mucor miehei, nor did it exhibit antialgal activity against Chlorella vulgaris, Chlorella sorokiniana, and Scenedesmus suspicatus.[1]

Experimental Protocols

The following sections detail the methodologies for the fermentation, isolation, and structural characterization of this compound.[1]

Fermentation Protocol

-

Strain and Culture Medium : The producing organism, Streptomyces sp. isolate B6921, was cultured on M2+ medium. The M2+ medium consists of malt extract (10 g), yeast extract (4 g), and glucose (4 g) dissolved in 1 liter of 50% artificial seawater and 50% tap water. The pH was adjusted to 7.8 before sterilization.

-

Inoculation and Incubation : Well-grown agar subcultures of Streptomyces sp. B6921 were used to inoculate twelve 1-liter Erlenmeyer flasks, each containing 200 ml of M2+ medium.

-

Seed Culture : The flasks were incubated at 28°C for 3 days on a rotary shaker at 95 rpm.

-

Large-Scale Fermentation : The seed cultures were then used to inoculate a 20-liter jar fermentor, which was maintained at 28°C for 72 hours.

Isolation and Purification Workflow

-

Extraction : The culture broth was extracted with ethyl acetate to obtain a crude extract.

-

Fractionation : The crude extract was subjected to flash chromatography on a silica gel column using a methanol/chloroform gradient, yielding eight fractions.

-

Purification : The more polar fractions, which contained this compound, underwent further purification steps to yield the pure compound.

Structure Elucidation Methodology

The chemical structure of this compound was determined through a combination of modern spectroscopic techniques:

-

Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HRESI-MS) was used to determine the exact molecular weight and deduce the molecular formula.

-

NMR Spectroscopy : A suite of 1D and 2D NMR experiments were conducted to establish the carbon-hydrogen framework and the connectivity of the sugar moieties to the aglycone. These experiments included:

-

¹H NMR

-

¹³C NMR and APT (Attached Proton Test)

-

COSY (Correlation Spectroscopy)

-

HMQC (Heteronuclear Multiple Quantum Coherence)

-

HMBC (Heteronuclear Multiple Bond Correlation)

-

-

Comparative Analysis : The NMR data of this compound were compared with those of the known related compound, fridamycin D, to aid in the structural assignment.

Postulated Mechanism of Action: A Signaling Pathway Perspective

While the precise molecular targets of this compound are still under investigation, its structural similarity to fridamycin A suggests a potential mechanism of action related to the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Fridamycin A has been shown to stimulate glucose uptake in adipocytes through this pathway. The diagram below illustrates this proposed signaling cascade.

References

An In-depth Technical Guide to the Spectroscopic Data of Himalomycin B

This guide provides a comprehensive overview of the spectroscopic data for Himalomycin B, a novel anthracycline antibiotic. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic profiles.

Spectroscopic Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₄₃H₅₆O₁₆ |

| Molecular Weight | 828 |

| Technique | ESI-HRMS |

Table 2: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1-OH | 13.13 | s | |

| 6-OH | 13.06 | s | |

| 7-H | 7.68 | d | 7.5 |

| 8-H | 8.16 | t | 7.9 |

| 9-H | 7.75 | d | 8.3 |

| 10-H | 7.75 | d | 8.3 |

| 11-H | 8.16 | t | 7.9 |

| 12-H | 7.68 | d | 7.5 |

| 1'-H | 5.24 | d | 3.4 |

| 2'-H | 1.88, 2.37 | m | |

| 3'-H | 3.81 | m | |

| 4'-H | 3.11 | m | |

| 5'-H | 3.99 | m | |

| 6'-H₃ | 1.36 | d | 6.2 |

| 1''-H | 5.17 | d | 3.4 |

| 2''-H | 1.88, 2.37 | m | |

| 3''-H | 3.81 | m | |

| 4''-H | 3.49 | m | |

| 5''-H | 3.99 | m | |

| 6''-H₃ | 1.41 | d | 6.2 |

| 1'''-H | 5.25 | d | 3.4 |

| 2'''-H | 1.88, 2.37 | m | |

| 3'''-H | 3.81 | m | |

| 4'''-H | 3.49 | m | |

| 5'''-H | 3.99 | m | |

| 6'''-H₃ | 1.41 | d | 6.2 |

Note: The complete assignment of all proton signals was not fully detailed in the provided search results. The table is populated with the available data and may be incomplete.

Table 3: ¹³C NMR Spectral Data of this compound (75.5 MHz, CDCl₃)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 161.8 | 1' | 91.4 |

| 2 | 115.6 | 2' | 36.6 |

| 3 | 136.7 | 3' | 71.4 |

| 4 | 118.9 | 4' | 74.5 |

| 4a | 133.4 | 5' | 68.9 |

| 5 | 188.0 | 6' | 17.2 |

| 6 | 161.8 | 1'' | 91.6 |

| 6a | 115.6 | 2'' | 39.9 |

| 7 | 136.7 | 3'' | 71.1 |

| 8 | 118.9 | 4'' | 77.7 |

| 9 | 124.2 | 5'' | 68.9 |

| 10 | 124.2 | 6'' | 16.2 |

| 10a | 133.4 | 1''' | 98.4 |

| 11 | 118.9 | 2''' | 41.0 |

| 12 | 136.7 | 3''' | 207.7 |

| 12a | 115.6 | 4''' | 44.7 |

| 12b | 133.4 | 5''' | 70.2 |

| C=O | 187.9 | 6''' | 27.2 |

Note: The complete assignment of all carbon signals was not fully detailed in the provided search results. The table is populated with the available data and may be incomplete.

Table 4: Predicted Infrared (IR) Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H (phenolic) | 3500-3200 (broad) | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 3000-2850 | Stretching |

| C=O (quinone) | 1680-1630 | Stretching |

| C=O (ketone) | 1725-1705 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| C-O (alcohol/ether) | 1260-1000 | Stretching |

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.

2.1. Isolation and Purification of this compound

This compound is isolated from the culture broth of the marine Streptomyces sp. isolate B6921.[1]

-

Fermentation: The Streptomyces strain is cultured in a suitable medium, such as M2+ medium, containing malt extract, yeast extract, and glucose dissolved in artificial seawater and tap water.[2] The culture is incubated for a specified period to allow for the production of secondary metabolites.[2]

-

Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to separate the organic compounds from the aqueous phase.[2]

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel using a gradient of chloroform and methanol to fractionate the components.[2]

-

Purification: Fractions containing this compound are further purified using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[3]

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a spectrometer, such as a Bruker Avance 500 MHz instrument.

-

Sample Preparation: A few milligrams of purified this compound are dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube.

-

¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

-

¹³C NMR Spectroscopy: One-dimensional carbon NMR spectra are recorded to identify the chemical shifts of the carbon atoms in the molecule.

-

2D NMR Spectroscopy: Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons, aiding in the complete structure elucidation.[4]

2.3. Mass Spectrometry (MS)

High-resolution mass spectra are obtained using an ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry) instrument.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Infusion: The sample solution is infused into the mass spectrometer's ion source.

-

Ionization: The sample is ionized using electrospray ionization.

-

Mass Analysis: The mass-to-charge ratio of the resulting ions is measured with high accuracy to determine the exact mass of the molecule and subsequently its elemental composition.[2]

2.4. Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.[5]

-

Sample Preparation: A small amount of the solid this compound sample can be prepared as a KBr (potassium bromide) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[6] For the KBr pellet method, the sample is mixed with KBr powder and pressed into a thin, transparent disk. For ATR, the sample is placed in direct contact with the ATR crystal.[6]

-

Data Acquisition: The FTIR spectrometer passes a beam of infrared radiation through the sample. The instrument's detector measures the amount of light absorbed by the sample at each wavelength.[7]

-

Spectrum Generation: The data is processed using a Fourier transform to generate an infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Caption: Workflow for the isolation and structural analysis of this compound.

References

- 1. [PDF] Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate. | Semantic Scholar [semanticscholar.org]

- 2. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 3. researchgate.net [researchgate.net]

- 4. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect [mdpi.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 8. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

An In-depth Technical Guide to the Fridamycin-Type Antibiotic Family

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fridamycin-type antibiotic family, a class of angucycline natural products with promising biological activities. This document covers their chemical structures, biological activities, mechanisms of action, biosynthesis, and relevant experimental protocols, designed to be a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction to the Fridamycin Family

The fridamycin-type antibiotics are a subgroup of the angucycline class of aromatic polyketides, produced predominantly by actinomycete bacteria, particularly species of the genus Streptomyces.[1][2] These compounds are characterized by a core benz[a]anthracene skeleton, often decorated with one or more deoxysugar moieties.[3] The family includes several known members, such as fridamycin A, D, E, H, and I, as well as the closely related himalomycins A and B.[4][5][6][7] Members of this family have garnered significant interest due to their diverse biological activities, which include antibacterial, antitumor, and antidiabetic properties.[3][7][8]

Chemical Structures

The core chemical structure of the fridamycin family is the angucycline framework. Variations in the substitution patterns on this core and the nature and attachment of sugar residues give rise to the different members of the family.

Known Members of the Fridamycin Family and their Structures:

-

Fridamycin A: An angucycline glycoside.[7]

-

Fridamycin D: Structurally related to himalomycins.[4]

-

Fridamycin E: A simpler member of the family, lacking a sugar moiety.[3]

-

Fridamycin H and I: Isolated from marine sponge-derived Actinokineospora spheciospongiae.[5]

-

Himalomycin A and B: Anthracycline antibiotics closely related to fridamycin D, isolated from a marine Streptomyces species.[4][9]

Biological Activities and Quantitative Data

Fridamycin-type antibiotics exhibit a range of biological activities. Their antibacterial properties are of primary interest, with activity reported against various Gram-positive and Gram-negative bacteria. Additionally, some members have shown other significant bioactivities.

Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of the antibacterial potency of these compounds.

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Fridamycin A | Multidrug-resistant Staphylococcus aureus (MRSA) | - (Inhibits) | [7] |

| Vancomycin-resistant Enterococcus (VRE) | - (Inhibits) | [7] | |

| Fridamycin D | Multidrug-resistant Staphylococcus aureus (MRSA) | - (Inhibits) | [7] |

| Fridamycin E | Escherichia coli (Gram-(+)-like imp strain) | 8 µM | [3][10] |

| Himalomycin A & B | Bacillus subtilis | Strong Activity | [4] |

| Staphylococcus aureus | Strong Activity | [4] | |

| Streptomyces viridochromogenes | Strong Activity | [4] | |

| Escherichia coli | Strong Activity | [4] |

Note: Specific MIC values for Fridamycin A and D against MRSA and VRE, and for Himalomycins against the listed bacteria, were not available in the provided search results, though their inhibitory activity was noted.

Antidiabetic Activity

Fridamycin A has been shown to have an antidiabetic effect by stimulating glucose uptake in cells. This is achieved through the activation of AMP-activated protein kinase (AMPK).[7]

Mechanism of Action

Antibacterial Mechanism

The precise antibacterial mechanism of action for the fridamycin family is not yet fully elucidated. However, as members of the angucycline class of antibiotics, it is hypothesized that they may act through mechanisms common to this class, such as inhibition of bacterial enzymes or interference with nucleic acid synthesis.[1][11] Further research is needed to pinpoint the specific molecular targets of fridamycins.

Antidiabetic Mechanism of Fridamycin A

Fridamycin A exerts its antidiabetic effects by activating the AMP-activated protein kinase (AMPK) signaling pathway.[7] AMPK is a key cellular energy sensor that, when activated, stimulates glucose uptake and fatty acid oxidation while inhibiting anabolic processes. The activation of AMPK by fridamycin A leads to increased glucose transport into cells, thereby lowering blood glucose levels.

Biosynthesis

The biosynthesis of fridamycin-type antibiotics, like other angucyclines, is believed to originate from a type II polyketide synthase (PKS) pathway.[1][12] This pathway utilizes acetyl-CoA as a starter unit and malonyl-CoA as extender units to construct the polycyclic aromatic backbone. The core structure is then modified by a series of tailoring enzymes, including glycosyltransferases that attach the characteristic sugar moieties.

While the specific gene cluster for fridamycin biosynthesis has not been fully characterized in the provided search results, it is expected to be similar to that of other angucycline antibiotics like rifamycin.[13][14] The identification and characterization of the fridamycin biosynthetic gene cluster would be a significant step towards understanding and potentially engineering the production of novel fridamycin analogs.

Experimental Protocols

Isolation and Purification of Fridamycin-Type Antibiotics

The following is a general protocol for the isolation and purification of fridamycin-type antibiotics from Streptomyces fermentation cultures, based on methods described for himalomycins.[4]

1. Fermentation:

- Inoculate a suitable production medium (e.g., M+2 medium) with a spore suspension of the producing Streptomyces strain.

- Incubate the culture under appropriate conditions (e.g., 28°C) for a sufficient period to allow for antibiotic production.

2. Extraction:

- Separate the mycelium from the culture broth by centrifugation or filtration.

- Extract the culture filtrate and the mycelial cake with an organic solvent such as ethyl acetate.

- Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

3. Chromatographic Purification:

- Subject the crude extract to a series of chromatographic steps to purify the individual fridamycin compounds. This may include:

- Silica gel column chromatography.

- Sephadex LH-20 column chromatography.

- Preparative thin-layer chromatography (TLC).

- High-performance liquid chromatography (HPLC), often using a reversed-phase column.

4. Structure Elucidation:

- Determine the chemical structures of the purified compounds using a combination of spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).

- Mass Spectrometry (MS).

Synthesis of Fridamycin E

The following is a summary of the key steps in the de novo asymmetric synthesis of Fridamycin E.[3]

1. Monomethallylation of Anthrarufin:

- React commercially available anthrarufin with methallyl chloride in the presence of potassium iodide and potassium carbonate.

2. Claisen Rearrangement:

- Perform an in situ dithionate reduction of the product from step 1, followed by a thermally promoted Claisen rearrangement to yield C-methallylated anthrarufin.

3. Protection of Phenol Hydroxyl Groups:

- Protect the two phenol hydroxyl groups as benzyl ethers using benzyl bromide and potassium carbonate.

4. Sharpless Dihydroxylation:

- Perform an asymmetric dihydroxylation of the alkene to introduce the desired stereochemistry.

5. Cobalt-Catalyzed Epoxide Carbonylation:

- Convert the resulting epoxide to a β-lactone intermediate via a cobalt-catalyzed carbonylation reaction.

6. Hydrolysis and Debenzylation:

- Hydrolyze the β-lactone to the corresponding β-hydroxy carboxylic acid.

- Remove the benzyl protecting groups to yield (R)-fridamycin E.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a fridamycin antibiotic can be determined using standard broth microdilution or agar dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).[15][16][17]

1. Preparation of Inoculum:

- Prepare a standardized bacterial inoculum from a fresh culture, typically adjusted to a concentration of 5 x 10^5 CFU/mL.

2. Preparation of Antibiotic Dilutions:

- Prepare a series of two-fold dilutions of the fridamycin antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth).

3. Inoculation and Incubation:

- Inoculate each dilution of the antibiotic with the standardized bacterial suspension.

- Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).

- Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

4. Reading the MIC:

- The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Visualizations

Signaling Pathway Diagram

Caption: AMPK signaling pathway activation by Fridamycin A.

Experimental Workflow Diagram

Caption: General workflow for fridamycin isolation and characterization.

References

- 1. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, structure elucidation and biological activity of angucycline antibiotics from an epiphytic yew streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. De Novo Asymmetric Synthesis of Fridamycin E - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. De novo asymmetric synthesis of fridamycin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. scite.ai [scite.ai]

- 13. mdpi.com [mdpi.com]

- 14. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 16. idexx.dk [idexx.dk]

- 17. chosunobr.org [chosunobr.org]

Unveiling Himalomycin B: A Technical Guide to its Marine Origins and Production

For Immediate Release

GÖTTINGEN, Germany – November 13, 2025 – Himalomycin B, a potent anthracycline antibiotic, originates from a marine bacterium, a specific strain of Streptomyces species. This in-depth guide provides a comprehensive overview of its biological source, production methodologies, and key biological data for researchers, scientists, and drug development professionals.

This compound is a secondary metabolite isolated from the culture broth of the marine Streptomyces sp. isolate B6921.[1][2][3][4][5][6] This strain was first isolated from sandy sediment collected from a coastal site in Mauritius in the Indian Ocean.[1] Genetically, the producing organism shows a 99.3% similarity to its closest relative, Streptomyces cyaneus, based on 16S rRNA gene sequencing.[1]

Biological Activity

This compound has demonstrated significant antibacterial properties. The following table summarizes its bioactivity against various bacterial strains.

| Test Organism | Concentration (µ g/disk ) | Activity |

| Bacillus subtilis | ~ 50 | Strong |

| Staphylococcus aureus | ~ 50 | Strong |

| Escherichia coli | ~ 50 | Strong |

| Streptomyces viridochromogenes (Tü 57) | ~ 50 | Strong |

Data sourced from Maskey et al., 2003.[1]

This compound did not exhibit antifungal activity against Candida albicans and Mucor miehei, nor did it show antialgal activity against Chlorella vulgaris, Chlorella sorokiniana, and Scenedesmus suspicatus.[1]

Production and Isolation of this compound

The production of this compound involves a multi-step process, from the cultivation of the producing organism to the extraction and purification of the final compound.

Experimental Protocols

1. Cultivation of Streptomyces sp. B6921:

-

Inoculum Preparation: A 500 ml Erlenmeyer flask containing 200 ml of a medium composed of 10 g malt extract, 4 g yeast extract, and 4 g glucose dissolved in 0.5 l of artificial seawater and 0.5 l of tap water (pH adjusted to 7.8) is inoculated with the strain. The flask is incubated at 28°C for 3 days with shaking at 95 rpm.[1]

-

Fermentation: The inoculum is used to start a 20 l jar fermentor, which is maintained at 28°C for 72 hours.[1]

2. Extraction of Crude Product:

-

The culture broth is subjected to a standard work-up procedure to obtain a crude extract.[1] While the original paper refers to a standard procedure, a typical extraction method for such compounds involves solvent extraction, for example, with ethyl acetate.

3. Purification of this compound:

-

Initial Fractionation: The crude extract is first subjected to flash chromatography on silica gel using a methanol/chloroform gradient, resulting in eight fractions.[1]

-

Separation of Polar Fractions: The more polar fractions, which contain this compound, are further processed.[1]

-

Sephadex Chromatography: Fraction VII is separated on a Sephadex LH-20 column (4 x 100 cm) with a mobile phase of chloroform/40% methanol to enrich the yellow compound.[1]

-

Preparative HPLC: The enriched fraction is then purified by preparative High-Performance Liquid Chromatography (HPLC) using a acetonitrile/water gradient, starting with 40% water, at a flow rate of 10 ml/min.[1]

-

Preparative TLC: A final purification step is carried out using Preparative Thin-Layer Chromatography (PTLC) on a 20 x 20 cm plate with a solvent system of chloroform/5% methanol/0.1% acetic acid. This yields pure this compound as a yellow solid.[1]

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Caption: A flowchart detailing the key stages in the isolation and purification of this compound.

Biosynthetic Pathway Context

This compound is a C-glycoside, a class of natural products characterized by a sugar moiety attached to an aglycone via a C-C bond. Its biosynthesis is expected to follow a pathway similar to other angucycline antibiotics, involving polyketide synthesis for the aglycone and subsequent glycosylation steps.

The following diagram provides a conceptual overview of the likely biosynthetic pathway.

Caption: A conceptual diagram of the biosynthetic pathway leading to this compound.

References

- 1. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 2. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate. | Semantic Scholar [semanticscholar.org]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

Himalomycin B: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Himalomycin B, a novel anthracycline antibiotic. It covers its chemical identity, isolation from a marine actinobacterium, and its known biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, antibiotic discovery, and drug development.

Chemical Identity of this compound

This compound is a complex glycosylated anthracycline with a distinct chemical structure. Its formal chemical nomenclature and identifying characteristics are summarized in the table below, providing a clear and quantitative reference for this compound.

| Identifier | Value | Reference |

| IUPAC Name | 4-[1,5-dihydroxy-6-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-9,10-dioxoanthracen-2-yl]-3-[(2S,5S,6S)-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methylbutanoic acid | [1] |

| Molecular Formula | C43H56O16 | [1][2] |

| Molecular Weight | 828.9 g/mol | [1][2] |

| PubChem CID | 11765992 | [1] |

| CAS Number | 701915-11-9 | [1][2] |

| InChI | InChI=1S/C43H56O16/c1-19-27(44)10-13-33(54-19)57-30-12-15-35(56-21(30)3)59-43(5,18-32(47)48)17-23-6-7-25-36(38(23)49)40(51)26-9-8-24(39(50)37(26)41(25)52)31-16-29(46)42(22(4)53-31)58-34-14-11-28(45)20(2)55-34/h6-9,19-22,27-31,33-35,42,44-46,49-50H,10-18H2,1-5H3,(H,47,48)/t19-,20-,21-,22+,27+,28+,29+,30-,31+,33-,34-,35-,42+,43?/m0/s1 | [1] |

| InChIKey | KKNQZECZFJSPQR-YYTUHZOXSA-N | [1] |

| SMILES | C[C@H]1--INVALID-LINK--O[C@H]2CC--INVALID-LINK--OC(C)(CC3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5O)[C@H]6C--INVALID-LINK--C)O[C@H]7CC--INVALID-LINK--C)O)O)O)CC(=O)O">C@@HO | [1] |

Isolation of this compound

This compound was first isolated from the culture broth of the marine actinobacterium Streptomyces sp. isolate B6921.[2][3][4] The producing strain was sourced from sandy sediment off the coast of Mauritius.[4] The isolation process involves fermentation of the microorganism followed by extraction and chromatographic purification of the target compound.

Experimental Protocol for Isolation

The following protocol for the isolation of this compound is based on the methodology described by Maskey et al. (2003).

1. Fermentation:

-

Producing Organism: Streptomyces sp. isolate B6921.

-

Culture Medium: A medium composed of malt extract (10 g), yeast extract (4 g), and glucose (4 g) dissolved in a mixture of artificial seawater (0.5 L) and tap water (0.5 L). The pH is adjusted to 7.8 before sterilization.[4]

-

Inoculation and Incubation: Seed cultures are grown in flasks at 28°C with shaking at 95 rpm for 3 days. These are then used to inoculate a 20-liter fermentor, which is maintained at 28°C for 72 hours.[4]

2. Extraction:

-

The culture broth is subjected to a "usual work-up" to obtain a crude extract.[4] While the original publication does not detail this step, standard procedures for natural product extraction from fermentation broths typically involve solvent extraction (e.g., with ethyl acetate) to partition the organic compounds from the aqueous culture medium.

3. Chromatographic Purification:

-

Initial Fractionation: The crude extract is subjected to flash chromatography on a silica gel column using a methanol/chloroform gradient. This initial step separates the extract into multiple fractions.[4]

-

Purification of this compound: this compound, being a more polar compound, is found in the more polar fractions.[4] These fractions are further purified to yield the pure compound. The publication notes that the new quinones, Himalomycin A and B, were delivered from these more polar fractions.[4]

The workflow for the isolation of this compound is depicted in the following diagram:

Biological Activity

This compound has demonstrated biological activity, primarily as an antibacterial agent.

Antibacterial Activity

Qualitative assessment using the agar diffusion method showed that this compound exhibits strong antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Streptomyces viridochromogenes.[4]

Signaling Pathways and Mechanism of Action

Currently, there is a lack of publicly available scientific literature detailing the specific signaling pathways modulated by this compound or its precise molecular mechanism of action. Further research is required to elucidate how this compound exerts its antibacterial effects at a molecular level.

Conclusion

This compound is a noteworthy anthracycline antibiotic with a well-defined chemical structure and demonstrated antibacterial properties. The isolation procedure from its natural source, a marine Streptomyces species, has been established. However, a significant knowledge gap remains concerning its mechanism of action and its interaction with cellular signaling pathways. This presents a compelling area for future investigation by researchers in the fields of microbiology, pharmacology, and drug discovery, potentially paving the way for the development of new therapeutic agents.

References

- 1. [PDF] Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate. | Semantic Scholar [semanticscholar.org]

- 2. Himalomycin A and B: isolation and structure elucidation of new fridamycin type antibiotics from a marine Streptomyces isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

Methodological & Application

Himalomycin B isolation protocol from Streptomyces culture

Topic: Isolation Protocol for Himalomycin B from Streptomyces Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Himalomycin A and B are anthracycline antibiotics isolated from the marine-derived Streptomyces sp. isolate B6921.[1][2][3][4][5] These compounds belong to the fridamycin group of antibiotics and have demonstrated notable biological activity.[1][2] This document provides a detailed protocol for the isolation and purification of this compound from the culture broth of Streptomyces sp. B6921, based on established methodologies. The protocol covers fermentation, extraction, and multi-step chromatographic purification.

Experimental Protocols

Fermentation of Streptomyces sp. B6921

This protocol describes the cultivation of Streptomyces sp. B6921 for the production of this compound.

1.1. Media Preparation:

-

M2+ Medium: Prepare the M2+ medium with the following components.[1] The pH should be adjusted to 7.8 with 2 N NaOH before sterilization.[1]

-

Malt extract: 10 g/L

-

Yeast extract: 4 g/L

-

Glucose: 4 g/L

-

Artificial seawater: 500 mL/L

-

Tap water: 500 mL/L

-

1.2. Inoculation and Fermentation:

-

Inoculate twelve 1 L Erlenmeyer flasks, each containing 200 mL of M2+ medium, with well-grown agar subcultures of Streptomyces sp. isolate B6921.[1]

-